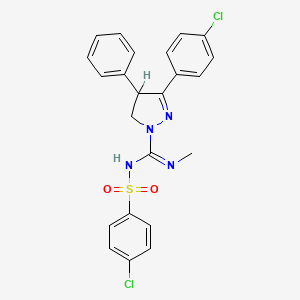
10-Deacetylbaccatin III
Vue d'ensemble
Description
10-Deacetylbaccatin III is a diterpene found in Taxus that exhibits analgesic, anti-inflammatory, and anti-parasitic activities . It is a precursor to the anti-cancer drug docetaxel (Taxotere) .
Synthesis Analysis
10-Deacetylbaccatin III (10-DAB) C10 acetylation is an indispensable procedure for Taxol semi-synthesis . This compound is readily available from various yews .Molecular Structure Analysis
The molecular formula of 10-Deacetylbaccatin III is C29H36O10. Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .Chemical Reactions Analysis
The ultrasonic-assisted extraction of 10-Deacetylbaccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . It is also used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel (Taxol) .Physical And Chemical Properties Analysis
The density of 10-Deacetylbaccatin III is 1.4±0.1 g/cm3. Its boiling point is 716.8±60.0 °C at 760 mmHg. The molar refractivity is 136.2±0.4 cm3. It has 10 H bond acceptors and 4 H bond donors .Applications De Recherche Scientifique
Cancer Chemotherapy
10-DAB: is a key precursor in the biosynthesis of paclitaxel , a widely used anticancer drug . Paclitaxel is effective against a variety of cancers, including breast, lung, and colorectal cancers due to its unique mechanism of stabilizing microtubules . The semi-synthetic production of paclitaxel from 10-DAB has significantly improved the availability of this crucial chemotherapeutic agent.
Biotransformation Strategies
Researchers have explored the heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains for the biotransformation of 10-DAB into baccatin III, another precursor for paclitaxel . This biotechnological approach offers a promising alternative to traditional extraction methods, potentially leading to more sustainable and efficient production processes.
Analytical Benchmarking
As a pharmaceutical secondary standard, 10-DAB is used in various analytical applications, including pharma release testing and method development for qualitative and quantitative analyses . Its role as a benchmark compound is crucial for ensuring the quality and consistency of pharmaceutical products.
Semi-Synthetic Manufacturing
10-DAB serves as the core starting material in the semi-synthetic manufacturing of not only paclitaxel but also docetaxel (Taxotere®), another potent anticancer compound . This process involves chemical modifications of 10-DAB to produce these valuable drugs.
Taxol Biosynthetic Pathway Studies
The study of the taxol biosynthetic pathway, where 10-DAB is a significant intermediate, is essential for understanding the production of taxol and its analogs . Insights gained from these studies can lead to the development of novel synthetic routes and therapeutic agents.
Renewable Resource Utilization
The extraction of 10-DAB from renewable sources like Taxus needles is an area of active research . Optimizing this process can lead to a more environmentally friendly and cost-effective supply of the compound, which is vital for the ongoing production of paclitaxel and related drugs.
Mécanisme D'action
Target of Action
10-Deacetylbaccatin III (10-DAB) is an intermediate in the biosynthetic pathway of the taxane, paclitaxel . The primary targets of 10-DAB are microtubules in animal cells . Microtubules play a crucial role in cell division, and their destabilization can lead to mitotic arrest .
Mode of Action
10-DAB, as a taxane, disrupts mitosis by preventing microtubule destabilization and spindle fiber formation . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
10-DAB is a crucial intermediate in the biosynthesis of paclitaxel . It is transformed into baccatin III through the action of the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase . This transformation is a key step in the pathway leading to the production of paclitaxel .
Pharmacokinetics
It is known that 10-dab is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The action of 10-DAB leads to the production of baccatin III, a precursor to the anti-cancer drug docetaxel . The ultimate result of its action, therefore, is the potential to contribute to the treatment of various types of cancer .
Action Environment
The action of 10-DAB is influenced by the environment in which it is produced and used. For example, the yield of 10-DAB can be improved by optimizing the conditions of the microbial hosts used for its production . Additionally, the stability and efficacy of 10-DAB may be affected by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-ZHPRIASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865659 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Deacetylbaccatin III | |
CAS RN |
32981-86-5 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYLBACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




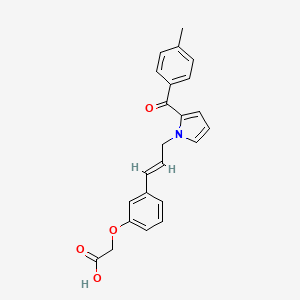
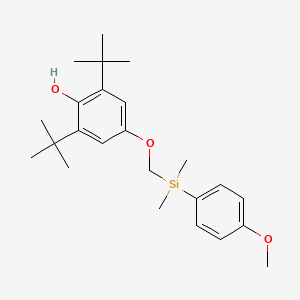
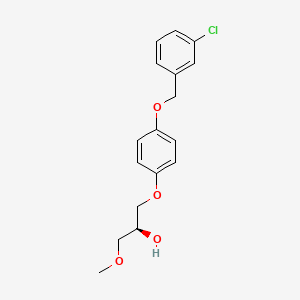

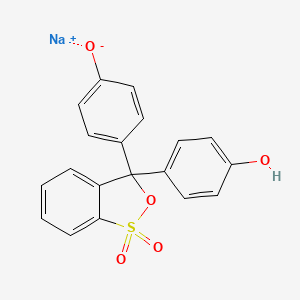
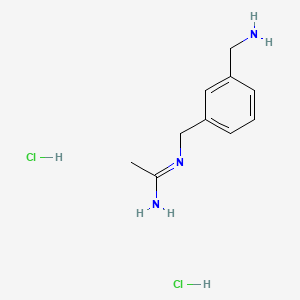
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
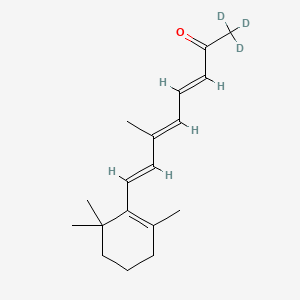
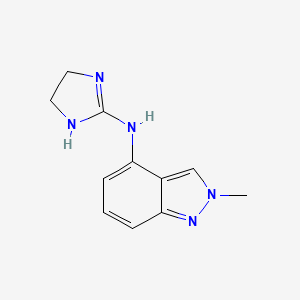
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)
